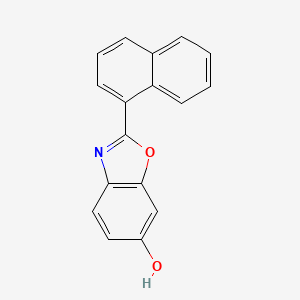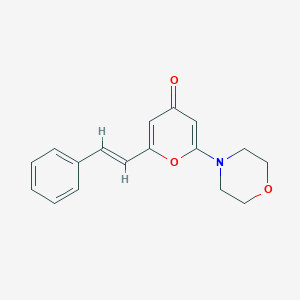
2-morpholino-6-styryl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-6-styryl-4H-pyran-4-one is a heterocyclic compound that belongs to the pyrone family It is characterized by the presence of a morpholine ring and a styryl group attached to the pyran-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-6-styryl-4H-pyran-4-one typically involves the reaction of 2-morpholino-4H-pyran-4-one with a suitable styryl precursor. One common method is the Wittig reaction, where a phosphonium salt is reacted with a carbonyl compound to form the desired styryl derivative . The reaction conditions often involve the use of a base such as sodium hydroxide in a solvent mixture of acetonitrile and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholino-6-styryl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the styryl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyran-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced styryl compounds. Substitution reactions can lead to various substituted morpholino or pyran-4-one derivatives.
Aplicaciones Científicas De Investigación
2-Morpholino-6-styryl-4H-pyran-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-morpholino-6-styryl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Morpholino-6-styryl-4H-pyran-4-one can be compared with other similar compounds, such as:
2-Cyano-6-styryl-4-pyrones: These compounds have a cyano group instead of a morpholino group and exhibit different reactivity and biological activities.
4-Methylene-4H-pyrans: These compounds have a methylene group and are used in different applications, such as biomarkers and optical chemosensors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-6-[(E)-2-phenylethenyl]pyran-4-one |
InChI |
InChI=1S/C17H17NO3/c19-15-12-16(7-6-14-4-2-1-3-5-14)21-17(13-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2/b7-6+ |
Clave InChI |
ZJOMZZQTJIYOSC-VOTSOKGWSA-N |
SMILES isomérico |
C1COCCN1C2=CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C2=CC(=O)C=C(O2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



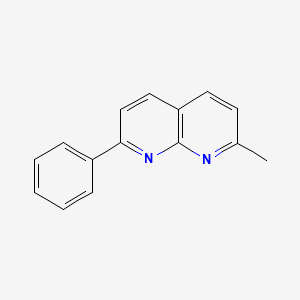
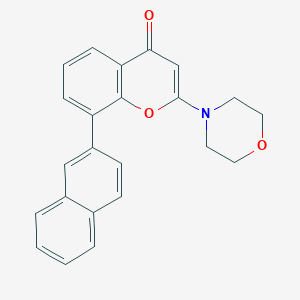
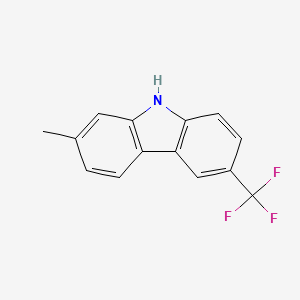
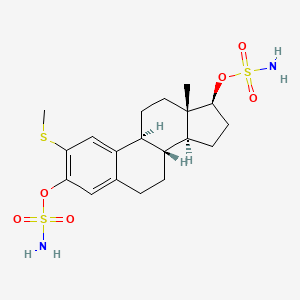
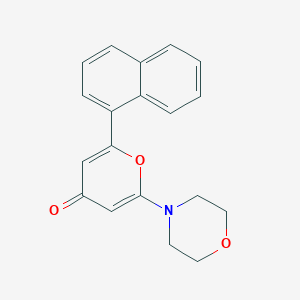
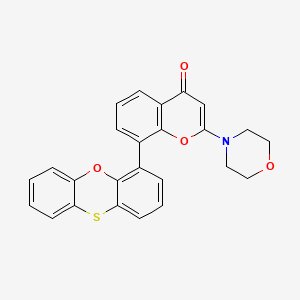
![2-m-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841949.png)
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
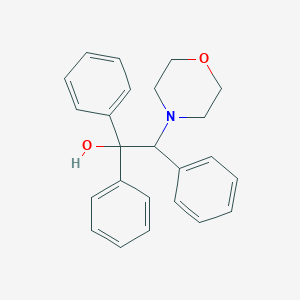
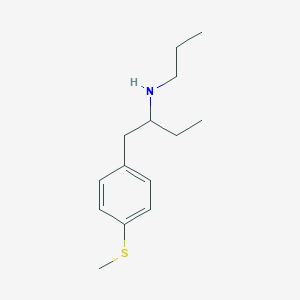

![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
